molecular formula C4H7NO2 B152203 3,4-Dihydroxybutanenitrile CAS No. 126577-60-4

3,4-Dihydroxybutanenitrile

Cat. No. B152203
M. Wt: 101.1 g/mol
InChI Key: MXKPBRJADBPHSC-UHFFFAOYSA-N
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Description

3,4-Dihydroxybutanenitrile is a chemical compound with the molecular formula C4H7NO2 . It has a molecular weight of 101.11 and is also known as DHBn. The IUPAC name for this compound is 3,4-dihydroxybutanenitrile .


Synthesis Analysis

DHBn can be synthesized by a number of methods, including the reaction between 3,4-dihydroxybutanal and cyanide ion, and the reaction between 3-acetylene-1,2-diol and cyanide ion.


Molecular Structure Analysis

The InChI code for 3,4-Dihydroxybutanenitrile is 1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2 . This indicates the structural formula of the compound and how the atoms are connected.


Physical And Chemical Properties Analysis

3,4-Dihydroxybutanenitrile is a white to off-white crystalline powder that is soluble in water, ethanol, and acetone. It has a density of 1.22 g/cm3 and a boiling point of 245 ℃. The compound is stored at a temperature of -10 .

Scientific Research Applications

1. Biomedical and Tissue Engineering Materials

Polyhydroxyalkanoates (PHA), including derivatives like 3-hydroxybutyrate and 4-hydroxybutyrate, are used in biomedical applications due to their biodegradability and biocompatibility. They are utilized in devices like sutures, cardiovascular patches, and bone marrow scaffolds (Chen & Wu, 2005).

2. Synthesis of Neurological Disorder Therapeutics

4-Aminobutanenitrile, a derivative of 3,4-Dihydroxybutanenitrile, plays a crucial role in synthesizing therapeutics for neurological disorders like Parkinson’s and Alzheimer’s diseases (Capon, Avery, Purdey, & Abell, 2020).

3. Catalysis and Chemical Synthesis

Ruthenium-catalyzed reactions involving amino alcohols and dienes, where 3,4-Dihydroxybutanenitrile-related compounds play a role, are significant in chemical synthesis, demonstrating novel regioselectivity and potential in creating complex organic molecules (Chen et al., 2015).

4. Environmentally Benign Polymer Synthesis

The use of 3,4-Dihydroxybutyric acid, a compound related to 3,4-Dihydroxybutanenitrile, in the production of biocompatible polymers shows promise in creating environmentally friendly materials, particularly for medical applications like drug delivery systems (Tsai, Wang, & Darensbourg, 2016).

5. Biotechnological Production of Platform Chemicals

Biotechnological methods for producing important platform chemicals, like 3,4-Dihydroxybutyric acid, from renewable resources such as D-xylose demonstrate the potential for sustainable production of valuable chemicals (Zhang et al., 2022).

6. Formation of Functionalized Carbocycles

3,4-Dihydroxybutanenitrile derivatives are used in the formation of functionalized carbocycles, which are significant in organic synthesis and pharmaceutical applications (Matsumoto, Masu, Yamaguchi, & Takeda, 2004).

Safety And Hazards

The compound has several hazard statements including H227, H302, H312, H315, H318, H332, H335 . These codes represent various hazards such as flammability, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye damage, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3,4-dihydroxybutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2/c5-2-1-4(7)3-6/h4,6-7H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKPBRJADBPHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449925
Record name 3,4-dihydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dihydroxybutanenitrile

CAS RN

126577-60-4, 83527-35-9
Record name 3,4-dihydroxybutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydroxybutanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
299
Citations
F Rúa, M Buffard, L Sedó-Cabezón… - toxicological …, 2013 - academic.oup.com
This study addressed the hypothesis that epoxidation of the double bond in allylnitrile mediates its vestibular toxicity, directly or after subsequent metabolism by epoxide hydrolases. The …
Number of citations: 9 academic.oup.com
A Kamal, GBR Khanna, T Krishnaji - Helvetica Chimica Acta, 2007 - Wiley Online Library
Enzymatic resolution of racemic 3‐hydroxy‐4‐(tosyloxy)butanenitrile ((±)‐5) by using various lipases in different solvents were studied. The obtained optically pure (3R)‐3‐(acetyloxy)‐4…
Number of citations: 13 onlinelibrary.wiley.com
S Henkel, Ν Meunier, V Jäger - Zeitschrift für Kristallographie-New …, 1997 - degruyter.com
Crystal structure of (2R,3S)-3-O-benzyl-2-benzylamino-3,4-dihydroxybutanenitrile,C18H20N2O2 Skip to content Should you have institutional access? Here's how to get it ... De Gruyter € EUR …
Number of citations: 1 www.degruyter.com
A Kamal, GBR Khanna, T Krishnaji, R Ramu - Tetrahedron: Asymmetry, 2006 - Elsevier
Lipase-mediated kinetic resolution of 3-hydroxy-4-trityloxybutanenitrile gave the (S)-alcohol and (R)-acetate in good yields and high enantioselectivities. The resolution using …
Number of citations: 27 www.sciencedirect.com
T Frisch, MS Motawia, CE Olsen, N Agerbirk… - Frontiers in plant …, 2015 - frontiersin.org
Alliaria petiolata (garlic mustard, Brassicaceae) contains the glucosinolate sinigrin as well as alliarinoside, a γ-hydroxynitrile glucoside structurally related to cyanogenic glucosides. …
Number of citations: 23 www.frontiersin.org
ME Jung, TJ Shaw - Journal of the American Chemical Society, 1980 - ACS Publications
Ascorbic acid (Vitamin C)(9) is shown to be a useful, inexpensive chiral starting material for natural products synthesis. It is converted in high yield via two synthetic operations into (R)-…
Number of citations: 337 pubs.acs.org
A Kamal, GBR Khanna, T Krishnaji, V Tekumalla… - Tetrahedron …, 2005 - Elsevier
The lipase mediated kinetic resolution of pharmaceutically important β-hydroxy nitriles is described in high enantiomeric excesses and good yields. Some of the chiral β-hydroxy nitriles …
Number of citations: 50 www.sciencedirect.com
ACLM Carvalho, TS Fonseca, MC Mattos… - International journal of …, 2015 - mdpi.com
Biocatalysis offers an alternative approach to conventional chemical processes for the production of single-isomer chiral drugs. Lipases are one of the most used enzymes in the …
Number of citations: 130 www.mdpi.com
H Zhang, Y Xia, M Zhou, J Zheng, Z Wang… - International journal of …, 2019 - Elsevier
An intracellular esterase (BCE) from Bacillus cereus WZZ006 was purified to homogeneity with an 89.5-fold purification, specific activity of 1.79 U/mg, and 26.7% recovery. The …
Number of citations: 4 www.sciencedirect.com
LM Thomas, B Kalluraya, BS Holla… - … New Crystal Structures, 1997 - degruyter.com
H (5A) id 0.3138 (1) 0.1980 (3) 0.84496 (8) 0.08 H (7A) 8d 0.2709 (1) 0.2683 (4) 0.92600 (9) 0.08 H (8A) 8d 0.1910 (1) 0.2430 (4) 0.99294 (9) 0.08 H (10A) 8d 0.0620 (1) 0.0256 (4) …
Number of citations: 6 www.degruyter.com

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